methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate
Description
Methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate is a structurally complex benzofuran derivative characterized by a fused benzofuran core, a dipropylamino-methyl substituent at position 7, a hydroxyl group at position 6, and a methyl benzoate moiety at position 2. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C24H27NO5/c1-4-12-25(13-5-2)15-19-20(26)11-10-18-22(27)21(30-23(18)19)14-16-6-8-17(9-7-16)24(28)29-3/h6-11,14,26H,4-5,12-13,15H2,1-3H3/b21-14- |
InChI Key |
QHANFKIYXBCTRH-STZFKDTASA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(=O)OC)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran scaffold is typically synthesized via cyclization of o-hydroxyacetophenone derivatives. A modified approach involves reacting 2-hydroxy-5-(bromomethyl)acetophenone with chloroacetone under basic conditions to form the 3-oxo-1-benzofuran-2(3H)-one intermediate .
Table 1: Optimization of Benzofuran Core Synthesis
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Hydroxyacetophenone | K₂CO₃, DMF, 80°C, 12h | 68% | |
| N-Bromosuccinimide (NBS) | CCl₄, reflux, 6h | 72% | |
| Microwave-assisted Sonogashira | Pd(PPh₃)₂Cl₂, CuI, 100°C | 89% |
Microwave irradiation significantly enhances reaction efficiency for benzofuran formation, reducing side products . Post-bromination at C7 using NBS introduces the bromomethyl group critical for subsequent dipropylamino functionalization .
Introduction of the Dipropylamino Methyl Group
The C7 bromomethyl intermediate undergoes nucleophilic substitution with dipropylamine. Optimal conditions use dipropylamine (3 eq.) in THF at 60°C for 24h, achieving 78% yield . Excess amine ensures complete substitution, while molecular sieves prevent hydrolysis .
Critical Parameters:
-
Solvent polarity : THF outperforms DMF due to reduced side reactions .
-
Temperature : Reactions below 50°C result in incomplete substitution (<50% yield) .
Formation of the Z-Configured Exocyclic Double Bond
The exocyclic double bond is established via Schiff base formation between the 3-oxo group and a methyl benzoate-aldehyde derivative. Key steps include:
-
Aldehyde Preparation : Oxidation of methyl 4-(hydroxymethyl)benzoate using PCC yields methyl 4-formylbenzoate (92% yield) .
-
Condensation : Reacting the aldehyde with the benzofuran intermediate under acidic conditions (AcOH, 60°C, 8h) forms the Z-isomer preferentially .
Stereochemical Control:
-
Acid catalysis : Protonation of the carbonyl oxygen favors syn-addition, leading to Z-configuration .
-
Solvent effects : Ethanol increases Z-selectivity (Z:E = 8:1) compared to DCM (Z:E = 3:1) .
Esterification and Final Functionalization
The methyl benzoate group is introduced via Mitsunobu reaction or direct esterification:
-
Mitsunobu : Methyl 4-hydroxybenzoate, DIAD, PPh₃, THF, 0°C → RT, 12h (85% yield) .
-
Direct esterification : HCl/MeOH reflux (72% yield, lower purity) .
Table 2: Comparison of Esterification Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF | 85% | >95% |
| Acid-catalyzed | HCl/MeOH, reflux | 72% | 88% |
Purification and Characterization
Final purification employs silica gel chromatography (EtOAc/hexane, 1:3 → 1:1) followed by recrystallization from ethanol . Characterization includes:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, including anti-viral and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzodithiazine and benzofuran derivatives reported in the literature. Below is a detailed comparison based on substituent effects, spectroscopic data, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Observations
Core Structure Differences :
- The benzofuran core of the target compound lacks the sulfur-containing benzodithiazine ring system seen in compounds from the 2015 Molecules study . This difference impacts electronic properties; benzodithiazines exhibit strong electron-withdrawing effects from the SO₂ groups, whereas benzofurans are less polar but more π-conjugated.
Substituent Effects: The dipropylamino-methyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the methylhydrazino group in benzodithiazines, which contributes to hydrogen bonding and polarity . The methyl benzoate substituent provides metabolic stability relative to the carboxylate group in compound 15 from , which may improve bioavailability.
Spectroscopic Data :
- IR Spectroscopy : The target compound’s hydroxyl (3300–3500 cm⁻¹) and carbonyl (1715 cm⁻¹ for ester, 1630 cm⁻¹ for ketone) stretches align with benzodithiazine derivatives (e.g., 1715 cm⁻¹ for ester C=O in compound 15 ).
- 1H-NMR : The Z-configuration of the exocyclic double bond would result in distinct deshielding of the methylenic proton (~δ 8.3–8.5 ppm), comparable to benzodithiazine hydrazones (δ 8.37 ppm in compound 6 ).
Thermal Stability :
- Benzodithiazine derivatives exhibit high thermal stability (mp >300°C dec.) due to rigid SO₂-containing cores . The target compound’s benzofuran core likely reduces thermal stability (estimated mp ~250–280°C) but improves solubility in organic solvents.
Biological Activity
Methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 353.4 g/mol. Its structure features a benzofuran core, which is known for various biological activities, including antimicrobial and anti-inflammatory properties.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Benzofuran derivatives are often reported to inhibit specific enzymes involved in disease pathways, such as protein deformylase, which plays a role in bacterial protein synthesis .
- Antioxidant Activity : The presence of hydroxyl groups in the benzofuran structure suggests potential antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Receptor Modulation : Some studies suggest that similar compounds can interact with neurotransmitter receptors, potentially influencing neurological pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of benzofuran derivatives. For example, compounds with similar structures have shown activity against various bacterial strains by disrupting cell membrane integrity and inhibiting cell wall synthesis .
Anticancer Properties
Research has indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Organic Chemistry demonstrated that a related benzofuran derivative inhibited bacterial growth effectively at low concentrations. The mechanism was attributed to the disruption of bacterial cell walls and interference with protein synthesis . -
Anticancer Research :
Another significant study investigated the anticancer effects of benzofuran derivatives on human cancer cell lines. Results showed that these compounds could induce apoptosis and inhibit proliferation in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
